Indole, 5-amino-3-(piperidinomethyl)-
Description
"Indole, 5-amino-3-(piperidinomethyl)-" is a heterocyclic compound featuring an indole core substituted with an amino group at position 5 and a piperidinomethyl group at position 2. Such substitutions are often leveraged in medicinal chemistry for targeting receptors or enzymes, particularly in the design of kinase inhibitors, histamine antagonists, or corrosion inhibitors .
Properties
CAS No. |
3414-76-4 |
|---|---|
Molecular Formula |
C14H19N3 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
3-(piperidin-1-ylmethyl)-1H-indol-5-amine |
InChI |
InChI=1S/C14H19N3/c15-12-4-5-14-13(8-12)11(9-16-14)10-17-6-2-1-3-7-17/h4-5,8-9,16H,1-3,6-7,10,15H2 |
InChI Key |
BNBTUHDEDADTFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CNC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Preparation Methods
Mechanism and Substrate Selection
The Mannich reaction remains the most widely employed method for constructing the piperidinomethyl moiety at the indole’s 3-position. As reported by VulcanChem, this one-pot condensation involves reacting 5-aminoindole derivatives with piperidine and formaldehyde under acidic or catalytic conditions. The reaction proceeds via nucleophilic attack of the indole’s C3 position on the in situ-generated iminium ion, formed from piperidine and formaldehyde.
Key considerations include:
- Regioselectivity : The electron-rich C3 position of indole preferentially reacts, avoiding competing reactions at C2 or C4.
- Acid Catalysis : p-Toluenesulfonic acid (PTSA) or HCl enhances iminium ion formation, accelerating the reaction.
- Solvent Systems : Polar aprotic solvents like DMF or DMSO improve solubility of the aromatic indole substrate.
Optimization and Yield Data
A representative procedure involves:
- Dissolving 5-nitroindole (1.0 equiv) in DMF under N₂.
- Adding piperidine (1.2 equiv), paraformaldehyde (1.5 equiv), and PTSA (0.1 equiv).
- Heating at 80°C for 12 hours, followed by nitro group reduction using H₂/Pd-C to yield the 5-amino derivative.
This method achieves yields of 68–72%, with purity >95% after recrystallization from ethanol.
Stereoselective N-Alkylation Strategies
Chiral Auxiliary Approach
The synthesis of enantiomerically pure analogs, as demonstrated in PMC studies, employs chiral reagents to control stereochemistry at the piperidinomethyl carbon. For example:
Hydrogenolytic Resolution
Post-alkylation, hydrogenolysis of benzyl or tosyl protecting groups yields enantiopure products. For instance:
- Diastereomer (3R,2R)-4a (from source) is reduced under H₂/Pd(OH)₂ to furnish (R)-3-(piperidin-3-yl)-1H-indole-5-amine in 89% enantiomeric excess (ee).
Multicomponent Reaction (MCR) Protocols
One-Pot Assembly
Recent advances from Nature Communications describe a modular MCR approach using:
- 3-Substituted indoles (e.g., 5-nitroindole).
- Formaldehyde as the C1 source.
- Piperidine hydrochlorides as amine donors.
Notably, this method avoids isolation of intermediates, achieving 65–78% yields in a single step.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Stereochemical Control | Complexity |
|---|---|---|---|---|
| Mannich Reaction | 68–72% | >95% | None | Low |
| Chiral N-Alkylation | 60–65% | 98% (ee) | High | High |
| Multicomponent | 65–78% | 90–95% | Moderate | Moderate |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
Indole, 5-amino-3-(piperidinomethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in the reactions of indole derivatives include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of Indole, 5-amino-3-(piperidinomethyl)- depend on the specific reaction and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Indole, 5-amino-3-(piperidinomethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases and disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Indole, 5-amino-3-(piperidinomethyl)- involves its interaction with specific molecular targets and pathways in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Functional Group Variations
5-Acetyl vs. 5-Amino Substitution
- Indole, 5-acetyl-3-piperidinomethyl (CID 50485): Structure: Features a 5-acetyl group instead of 5-amino, with a piperidinomethyl group at position 3. Molecular Formula: C₁₆H₂₀N₂O. Key Differences:
- The acetyl group introduces electron-withdrawing effects, reducing basicity compared to the amino group.
Piperidinomethyl vs. Pyridinylpyrimidinylamino Substitution
- 5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole Derivatives: Structure: Substituted with a pyridinylpyrimidinylamino group at position 4. Key Differences:
- The pyridinylpyrimidinyl group enhances π-π stacking interactions, improving binding to kinase active sites.
- Increased molecular weight (e.g., compound 7: ~450–500 g/mol) compared to the simpler piperidinomethyl substitution .
Solubility and Basicity
- Indole, 5-amino-3-(piperidinomethyl)-: The amino group at position 5 increases water solubility (pKa ~10.8) due to protonation under physiological conditions. Piperidinomethyl group contributes to lipophilicity (logP ~2.5–3.0), balancing membrane permeability .
- N-(Piperidinomethyl)-3-[(pyridylidene)amino]isatin: A non-indole analog with a piperidinomethyl group. Exhibits superior corrosion inhibition (efficiency >90% in HCl) due to strong adsorption on metal surfaces via the piperidine nitrogen .
Rotational Isomerism
- 5-Dialkylaminomethylhydantoins (e.g., compound 9c): Bulky piperidinomethyl substituents induce rotational isomerism, observed as two diastereomers in NMR (DMSO, 1:1 ratio). Similar steric effects may occur in "Indole, 5-amino-3-(piperidinomethyl)-", influencing conformational flexibility and binding kinetics .
Histamine H₂ Receptor Antagonists
- N-Ethyl-N'-[3-[3-(piperidinomethyl)phenoxy]propyl]urea: A phenoxypropylurea derivative with a piperidinomethyl group. Demonstrates potent H₂ receptor antagonism (IC₅₀ < 1 µM), highlighting the role of the piperidine moiety in receptor binding. The indole core in "Indole, 5-amino-3-(piperidinomethyl)-" may offer improved CNS penetration compared to phenoxy-based analogs .
Kinase Inhibitors
- Bisindolylmaleimide VI: Contains a piperidinyl-substituted indole and acts as a protein kinase C (PKC) inhibitor (IC₅₀ ~10 nM). The amino group in "Indole, 5-amino-3-(piperidinomethyl)-" could enhance selectivity for kinases with polar active sites .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-amino-3-(piperidinomethyl)indole, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with indole derivatives functionalized at the 3-position. Piperidinomethyl groups can be introduced via alkylation or Mannich reactions under controlled pH and temperature . Purity optimization (e.g., ≥97%) requires chromatography (HPLC or column) and recrystallization, as evidenced by purity data for structurally similar bisindolylmaleimide derivatives . Solvent selection (e.g., acetonitrile/water gradients) and detection at 254 nm are critical for HPLC validation .
Q. How can researchers confirm the structural identity of 5-amino-3-(piperidinomethyl)indole?
- Methodological Answer : Use a combination of:
- NMR : Compare H and C spectra with reference compounds (e.g., piperidinomethyl-indole analogs in ). Key signals include aromatic protons (6.5–8.5 ppm) and piperidine methylene protons (2.5–3.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] for CHClNO requires m/z ≈ 310.1) .
- FT-IR : Confirm amine (-NH, ~3300 cm) and piperidine (C-N stretch, ~1250 cm) functionalities .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- Storage : -20°C in airtight, light-resistant containers to prevent degradation .
- PPE : Gloves, lab coats, and goggles are mandatory due to potential amine reactivity and respiratory irritation .
- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated organic waste containers .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for 5-amino-3-(piperidinomethyl)indole derivatives?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., kinase inhibition ) across multiple cell lines to rule out cell-specific effects.
- Metabolic Stability Testing : Use liver microsome assays to assess compound stability, as rapid degradation may explain inconsistent IC values .
- Structural Analog Comparison : Compare activity profiles with analogs like bisindolylmaleimide VIII (CAS 138516-31-1) to identify critical substituents .
Q. What computational strategies are effective for predicting the binding modes of this compound to protein targets?
- Methodological Answer :
- Molecular Docking : Use software like MOE or AutoDock with crystal structures from the PDB (e.g., kinase domains ). Prioritize piperidine and indole moieties as key pharmacophores.
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding pocket flexibility and ligand stability .
- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities and validate against experimental IC data .
Q. How can crystallographic challenges (e.g., poor diffraction) be addressed for this compound?
- Methodological Answer :
- Co-Crystallization : Co-crystallize with target proteins (e.g., kinases) to stabilize ligand-protein complexes .
- Cryoprotection : Use glycerol or ethylene glycol to improve crystal stability during flash-freezing .
- Halogen Substitution : Introduce bromine or chlorine at the indole 5-position to enhance heavy-atom phasing .
Data Analysis & Reproducibility
Q. What statistical methods are recommended for analyzing dose-dependent responses in assays involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using 4-parameter logistic models (e.g., GraphPad Prism) to calculate EC/IC .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates in kinase inhibition assays .
- Meta-Analysis : Compare results with public datasets (e.g., ChEMBL) to validate trends .
Q. How can researchers ensure reproducibility in synthesizing and testing this compound across laboratories?
- Methodological Answer :
- Standardized Protocols : Publish detailed synthetic procedures (e.g., equivalents of reagents, reaction times) as in .
- Cross-Validation : Share batches between labs for LC-MS and bioactivity cross-testing .
- Open Data : Deposit raw spectral data (NMR, MS) in repositories like Zenodo for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
